molecular formula C5H5ClN2O B567619 4-Amino-6-chloropyridin-2-ol CAS No. 1227600-15-8

4-Amino-6-chloropyridin-2-ol

Cat. No.: B567619
CAS No.: 1227600-15-8
M. Wt: 144.558
InChI Key: OGJGBNCIAXXTJI-UHFFFAOYSA-N
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Description

“4-Amino-6-chloropyridin-2-ol” is an organic compound with the molecular formula C5H5ClN2O . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .


Synthesis Analysis

A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N -oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by single-crystal X-ray diffraction (SC-XRD) analysis . The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse, making it useful for a variety of applications. It has a high boiling point, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystalline powder with a melting point of 90-94°C. It has a high boiling point of 153°C, indicating its stability under high temperatures. This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Supramolecular Structures and Molecular Packing

The study of supramolecular structures constructed by related molecules to 4-Amino-6-chloropyridin-2-ol highlighted the influence of hydrogen bonding on base pairing and molecular packing. This research offers insights into nucleic acid structures and functions, showcasing the molecule's role in understanding molecular interactions (Yuan Cheng et al., 2011).

Neuroprotective and Cholinergic Properties

Research into compounds derived from this compound revealed their potential as multipotent therapeutic molecules for Alzheimer's and neuronal vascular diseases. These compounds exhibit modest inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting their role in addressing cholinergic dysfunction and oxidative stress (Abdelouahid Samadi et al., 2010).

Fluorescent Sensing and Bacterial Imaging

A study introduced fluorescent sensors based on derivatives of this compound for selective recognition of aluminum ions, demonstrating "OFF-ON type" fluorescence mode. These sensors were applied to bacterial cell imaging and logic gate applications, indicating their utility in environmental monitoring and bioimaging (N. Yadav & Ashutosh Kumar Singh, 2018).

Solid-State Fluorescence

Reactions of this compound derivatives with primary and secondary amines yielded compounds exhibiting solid-state fluorescence. This property, showing emission in the violet or blue region, suggests applications in materials science, particularly in developing fluorescent materials (O. V. Ershov et al., 2017).

Antibacterial Activity

Research on Schiff bases containing derivatives of this compound demonstrated significant antibacterial activity, particularly with Pt(II) complexes. This study highlights the molecule's potential in developing new antimicrobial agents (Asif Khan et al., 2014).

Electrochemical Synthesis

An electrochemical method for synthesizing novel 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines presents a mild approach to creating coupling products. This process, employing a sacrificial iron anode and a nickel(II) catalyst, showcases the molecule's versatility in organic synthesis (S. Sengmany et al., 2011).

Safety and Hazards

Caution must be exercised when handling “4-Amino-6-chloropyridin-2-ol” due to its potential harmful effects on ingestion, skin contact, and inhalation. Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

Properties

IUPAC Name

4-amino-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJGBNCIAXXTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729346
Record name 4-Amino-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227600-15-8
Record name 4-Amino-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-6-ethoxypyridin-4-amine (10.0 g, prepared according to the reported preparation in J. Med. Chem., (2006), 49 (12), 3563-3580) and aluminum trichloride (19.3 g) were suspended in toluene (300 mL) and heated at reflux under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and partitioned between saturated aqueous Rochelle's salt and ethyl acetate and vigorously stirred overnight. The biphasic mixture was filtered. The aqueous was repeatedly extracted with ethyl acetate. The combined organics were dried, magnesium sulfate and concentrated under reduced pressure to furnish the title compound (4.23 g), which was used without further purification, possessing the following physical data.
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